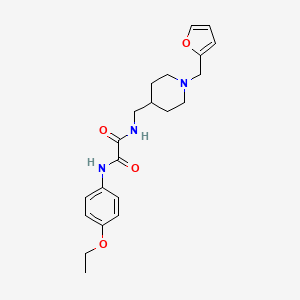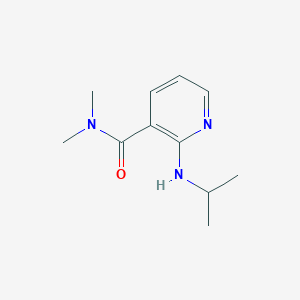
N1-(4-ethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-ethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EFP-001, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It is a small molecule that has been designed to selectively target a specific receptor, which is involved in various biological processes.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms and Compulsive Food Consumption
Research has investigated the role of orexin receptors in compulsive food consumption, with a focus on the effects of selective orexin receptor antagonists in a binge eating model in rats. This study highlights the potential of targeting orexin receptors for treating eating disorders with a compulsive component, suggesting a broader application of receptor-targeted compounds in neuropsychopharmacology (Piccoli et al., 2012).
Catalytic Activity in Coupling Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide, a structurally related compound, has been shown to enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This research demonstrates the utility of bisoxalamides in facilitating the synthesis of pharmacologically relevant structures, indicating the significance of such compounds in medicinal chemistry and drug synthesis (Bhunia et al., 2017).
Neuroinflammation Imaging
Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia have been developed for PET imaging to study neuroinflammation in vivo. This research application suggests the importance of such compounds in understanding and potentially treating neuropsychiatric disorders through noninvasive imaging techniques (Horti et al., 2019).
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-2-27-18-7-5-17(6-8-18)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-19-4-3-13-28-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHKEGSJLTGDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2642371.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-(3-methylbutyl)pteridin-4-one](/img/structure/B2642374.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-diethylacetamide](/img/structure/B2642375.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2642379.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B2642380.png)
![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(2-hydroxypropyl)benzamide](/img/structure/B2642381.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2642388.png)
![benzyl 4-[1-(4-isobutyl-6-methyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]phenyl ether](/img/structure/B2642390.png)
![5-[1-(2-Amino-4-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642391.png)